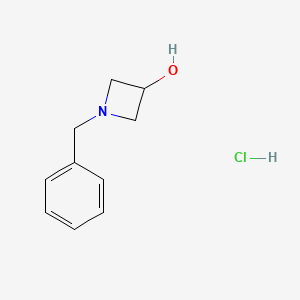
1-(methanesulfonamido)nonan-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methanesulfonamido)nonan-4-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonyl group attached to a nonan-4-yl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methanesulfonamido)nonan-4-yl acetate typically involves the reaction of nonan-4-yl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Nonan-4-yl acetate+Methanesulfonyl chloride→1-[(Methanesulfonyl)amino]nonan-4-yl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(methanesulfonamido)nonan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
1-(methanesulfonamido)nonan-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(methanesulfonamido)nonan-4-yl acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparación Con Compuestos Similares
- 1-[(Methanesulfonyl)amino]octan-4-yl acetate
- 1-[(Methanesulfonyl)amino]decan-4-yl acetate
- 1-[(Methanesulfonyl)amino]hexan-4-yl acetate
Comparison: Compared to these similar compounds, 1-(methanesulfonamido)nonan-4-yl acetate may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, solubility, and potential applications. For instance, the nonan-4-yl chain may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for certain biological and industrial applications.
Propiedades
Número CAS |
63857-26-1 |
|---|---|
Fórmula molecular |
C12H25NO4S |
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
1-(methanesulfonamido)nonan-4-yl acetate |
InChI |
InChI=1S/C12H25NO4S/c1-4-5-6-8-12(17-11(2)14)9-7-10-13-18(3,15)16/h12-13H,4-10H2,1-3H3 |
Clave InChI |
GUKCHZMDALZPEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCNS(=O)(=O)C)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)


![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
![3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)

![N-[2-(2-methylphenyl)ethyl]butanamide](/img/structure/B8736720.png)






